molecular formula C6H4ClFN2O2 B1651865 5-Chloro-3-fluoro-2-nitroaniline CAS No. 1352457-23-8

5-Chloro-3-fluoro-2-nitroaniline

Cat. No.: B1651865
CAS No.: 1352457-23-8
M. Wt: 190.56
InChI Key: GIOPZRJOGOUPMU-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups

Mechanism of Action

Target of Action

5-Chloro-3-fluoro-2-nitroaniline is a significant organic synthesis intermediate . .

Mode of Action

It’s known that nitroaniline compounds can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can significantly alter the compound’s interactions with its targets.

Biochemical Pathways

It’s known that nitroaniline compounds can be used in the synthesis of benzamide derivatives, which are known histone deacetylase inhibitors . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Their inhibition can lead to a relaxed chromatin structure, thereby enhancing gene transcription.

Pharmacokinetics

The compound’s molecular properties, such as its molecular weight of 19056 , may influence its pharmacokinetic profile.

Result of Action

As an intermediate in the synthesis of benzamide derivatives, it may indirectly contribute to the inhibition of histone deacetylases , potentially affecting gene transcription.

Biochemical Analysis

Biochemical Properties

The nitro group in 5-Chloro-3-fluoro-2-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property allows it to interact with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature.

Molecular Mechanism

It is known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-nitroaniline typically involves multiple steps. One common method starts with the acylation of 3-chloroaniline with formic acid in an organic solvent. The intermediate product is then nitrated using a mixture of nitric acid and acetic anhydride. Finally, the resulting compound is hydrolyzed using sodium hydroxide solution .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products

    Reduction: 5-Chloro-3-fluoro-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Products depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-3-fluoro-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitroaniline: Similar structure but lacks the chlorine atom.

    5-Chloro-2-nitroaniline: Similar structure but lacks the fluorine atom.

    3-Fluoro-2-nitroaniline: Similar structure but lacks the chlorine atom and has the nitro group in a different position.

Uniqueness

5-Chloro-3-fluoro-2-nitroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-chloro-3-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOPZRJOGOUPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291861
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352457-23-8
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352457-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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